Propanil

Description

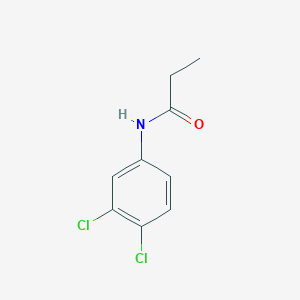

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFULEKSKNZEWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO, Array | |

| Record name | PROPANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022111 | |

| Record name | N-(3,4-Dichlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propanil appears as colorless to brown crystals. Non corrosive. Used as an herbicide., White solid; [Merck Index] Colorless, white, or light brown odorless solid; [HSDB] Medium to dark grey solid; Formulated as emulsifiable, soluble, and flowable concentrate liquids and as water dispersible granules; [Reference #2], COLOURLESS CRYSTALS. | |

| Record name | PROPANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

351 °C | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>100 °C | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at room temperature: 225 ppm, In water 130 mg/L at 20 °C; in isopropanol and dichloromethane >200 g/L at 20 °C, toluene 50-100 g/L at 20 °C, and hexane <1 g/L at 20 °C; in benzene 7X10+4 mg/L at 25 °C, acetone 1.7X10+6 mg/L at 25 °C, and ethanol 1.1X10+6 mg/L at 25 °C., Sparingly soluble in aromatic solvents, In water, 152 mg/L at 25 °C, Solubility in water, g/l at 20 °C: 0.13 (very poor) | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 g/cu cm at 25 °C, Density (at 25 °C): 1.4 g/cm³ | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000091 [mmHg], 0.121 mPa (9.08X10-7 mm Hg) at 25 °C; 12 mPa (9.0X10-5 mm Hg) at 60 °C, Vapor pressure, Pa at 60 °C: 0.012 | |

| Record name | Propanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

/The/ contaminants are 3,4,3',4'-tetrachloroazobenzene and /3,4,3',4'-tetrachloroazobenzene's/ oxy derivative... ., Presence of TCAB (3,3',4,4'-tetrachloroazobenzene) was determined by HPLC in 3,4-dichloroaniline, & in the herbicides (propanil, diuron, linuron & neburon) made from 3,4-dichloroaniline. | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid /Purity not provided/, Colorless crystals /Purity not provided/, Light brown solid (pure), Dark oily liquid, Solid, white-gray | |

CAS No. |

709-98-8 | |

| Record name | PROPANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | propanil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-Dichlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57I4G0520 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

92 °C, 92-93 °C | |

| Record name | PROPANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chemical synthesis and industrial production of Propanil

An In-depth Technical Guide to the Chemical Synthesis and Industrial Production of Propanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an acetanilide herbicide, has been a cornerstone in post-emergence weed control, particularly in rice cultivation, since its introduction in 1960.[1] Its efficacy is rooted in the inhibition of photosynthesis in target weeds.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and industrial-scale production of this compound. It details the prevalent synthetic methodologies, including the multi-step industrial route and alternative approaches, presenting quantitative data in structured tables. Furthermore, this guide outlines the industrial manufacturing and formulation processes, complete with detailed experimental protocols and quality control considerations. Mandatory visualizations of the primary synthesis pathway, industrial workflow, and its herbicidal mode of action are provided to facilitate a deeper understanding of the core concepts.

Chemical Synthesis of this compound

The industrial synthesis of this compound, chemically known as N-(3,4-dichlorophenyl)propanamide, predominantly follows a well-established multi-step pathway. Additionally, alternative synthetic routes have been explored to optimize efficiency and reduce environmental impact.

Primary Industrial Synthesis Route

The most common industrial synthesis of this compound commences with 1,2-dichlorobenzene and proceeds through three main stages: nitration, hydrogenation, and acylation.[1]

1.1.1. Step 1: Nitration of 1,2-Dichlorobenzene

The initial step involves the nitration of 1,2-dichlorobenzene to yield 1,2-dichloro-4-nitrobenzene.

-

Reaction: C₆H₄Cl₂ + HNO₃ → C₆H₃Cl₂NO₂ + H₂O

-

Experimental Protocol:

-

Charge a suitable reactor with 1,2-dichlorobenzene.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Slowly add the nitrating mixture to the reactor while maintaining the temperature between 40-50°C to control the exothermic reaction.

-

After the addition is complete, continue stirring for 2-3 hours to ensure the reaction goes to completion.

-

Quench the reaction mixture by pouring it onto crushed ice.

-

Separate the organic layer containing 1,2-dichloro-4-nitrobenzene.

-

Wash the organic layer with water and then with a dilute sodium carbonate solution to remove residual acids.

-

Dry the product over a suitable drying agent like anhydrous sodium sulfate.

-

1.1.2. Step 2: Hydrogenation of 1,2-Dichloro-4-nitrobenzene

The nitro group of 1,2-dichloro-4-nitrobenzene is then reduced to an amino group to form 3,4-dichloroaniline.

-

Reaction: C₆H₃Cl₂NO₂ + 3H₂ → C₆H₃Cl₂NH₂ + 2H₂O

-

Experimental Protocol:

-

Load an autoclave with 1,2-dichloro-4-nitrobenzene and a suitable solvent such as methanol or ethanol.

-

Add a catalyst, typically Raney nickel.[1]

-

Pressurize the autoclave with hydrogen gas.

-

Heat the mixture to the desired temperature (e.g., 80-100°C) and maintain a constant hydrogen pressure.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor and filter off the catalyst.

-

Remove the solvent by distillation to obtain crude 3,4-dichloroaniline.

-

The crude product can be purified by vacuum distillation or recrystallization.

-

1.1.3. Step 3: Acylation of 3,4-Dichloroaniline

The final step is the acylation of 3,4-dichloroaniline with propanoyl chloride to produce this compound.

-

Reaction: C₆H₃Cl₂NH₂ + CH₃CH₂COCl → C₉H₉Cl₂NO + HCl

-

Experimental Protocol:

-

Dissolve 3,4-dichloroaniline in an inert organic solvent like toluene or dichloromethane in a reaction vessel.

-

Add an acid scavenger, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add propanoyl chloride to the solution while maintaining a low temperature to control the reaction rate.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water, followed by a dilute acid solution (to remove excess amine), and then a dilute base solution (to remove unreacted propanoyl chloride).

-

Dry the organic layer and remove the solvent under reduced pressure.

-

The resulting crude this compound is then purified by crystallization or solvent extraction to yield a white or brown crystalline solid.

-

| Synthesis Step | Reactants | Catalyst/Reagents | Typical Conditions | Typical Yield |

| Nitration | 1,2-Dichlorobenzene, Nitric Acid | Sulfuric Acid | 40-50°C | High |

| Hydrogenation | 1,2-Dichloro-4-nitrobenzene, Hydrogen | Raney Nickel | 80-100°C, High Pressure | >95% |

| Acylation | 3,4-Dichloroaniline, Propanoyl Chloride | Pyridine or Triethylamine | 0-25°C | High |

Alternative Synthesis Route: Direct Reductive Amidation

An alternative, more direct method for this compound synthesis involves the reductive amidation of 3,4-dichloronitrobenzene. This approach combines the reduction and acylation steps, potentially offering advantages in terms of operational simplicity and reduced reaction steps.

-

Reaction: C₆H₃Cl₂NO₂ + Fe + CH₃CH₂COOH → C₉H₉Cl₂NO + FeO + H₂O

-

Experimental Protocol:

-

Charge a reactor with 3,4-dichloronitrobenzene, propanoic acid, and iron powder.

-

Heat the mixture to initiate the reaction. The iron acts as the reducing agent for the nitro group, while the propanoic acid serves as both the acylating agent and a proton source.

-

Maintain the reaction temperature and stir until the starting material is consumed.

-

After the reaction is complete, the crude this compound is isolated from the reaction mixture.

-

Purification is typically carried out through crystallization.

-

This method avoids the need for high-pressure hydrogenation and the use of propanoyl chloride.

Industrial Production and Formulation

The industrial production of this compound encompasses the synthesis of the technical grade active ingredient followed by its formulation into a marketable product, often as dispersible granules (DG) or emulsifiable concentrates (EC).

Industrial Synthesis Workflow

The industrial synthesis generally follows the primary route described in section 1.1, scaled up for large-volume production. Key considerations at an industrial scale include process optimization for yield and purity, efficient heat management, and handling of hazardous materials.

Formulation of this compound Dispersible Granules (DG)

Dispersible granules are a common formulation for this compound, offering advantages in handling, storage, and application. The process involves several key steps:

2.2.1. Milling

Technical grade this compound is milled with dispersants and flow aids to achieve a fine particle size, typically between 3 and 15 microns.

2.2.2. Wetting and Mixing

A wetting agent is dissolved in water and added to the milled mixture. This is then mixed until a homogenous, extrudable paste is formed.

2.2.3. Extrusion

The paste is then extruded through a screen to form granules of a specific diameter.

2.2.4. Drying

The extruded granules are dried to a moisture content of less than 2%, typically at a temperature below 60°C, often using a fluid bed dryer.

| Formulation Component | Function | Example | Typical Concentration (by weight) |

| This compound (Active Ingredient) | Herbicide | Technical Grade this compound | 60-90% |

| Dispersant | Prevents agglomeration in water | Lignosulfonates, Naphthalene sulfonates | 5-15% |

| Wetting Agent | Facilitates dispersion in water | Alkylphenol ethoxylates, Sulfosuccinates | 1-5% |

| Flow Aid/Carrier | Improves handling and flowability | Silica, Clay | 2-10% |

| Defoaming Agent | Prevents foaming during mixing | Silicone-based agents | 0.1-1% |

Quality Control

Stringent quality control measures are essential throughout the production process to ensure the final product meets specifications for purity, particle size, suspensibility, and dispersibility. Key quality control parameters include:

-

Active Ingredient Content: Determined by analytical methods such as High-Performance Liquid Chromatography (HPLC).

-

Particle Size Distribution: Measured using techniques like laser diffraction.

-

Suspensibility: Assessed by determining the amount of active ingredient that remains suspended in water after a specified time.

-

Dispersibility: Measured by the ease and completeness of granule dispersion in water.

-

Moisture Content: Determined by methods such as Karl Fischer titration.

Mode of Action: Inhibition of Photosynthesis

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII) in the electron transport chain of chloroplasts.

Upon absorption by the plant, this compound blocks the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB) in PSII. This disruption halts the production of ATP and NADPH, which are essential for CO₂ fixation and the synthesis of carbohydrates. The blockage of electron transport also leads to the formation of reactive oxygen species, causing photo-oxidative damage to the plant cells and ultimately leading to weed death.

Rice plants are tolerant to this compound because they possess a high level of the enzyme aryl acylamidase, which rapidly metabolizes this compound into the non-toxic 3,4-dichloroaniline and propionic acid. Most weed species lack this enzyme, which accounts for this compound's selective herbicidal action.

Visualizations

Caption: Primary industrial synthesis route of this compound.

Caption: Industrial production workflow for this compound dispersible granules.

Caption: this compound's mode of action via inhibition of Photosystem II.

References

Propanil chemical structure and physical properties

An In-depth Technical Guide on the Chemical Structure and Physical Properties of Propanil

Introduction

This compound (N-(3,4-dichlorophenyl)propanamide) is a highly effective and widely used contact herbicide belonging to the anilide class.[1][2] First introduced in 1960, it is primarily utilized for post-emergence control of a broad spectrum of grass and broad-leaved weeds in various agricultural settings, most notably in rice, potato, and wheat cultivation.[2][3][4] Its mode of action involves the inhibition of photosynthesis and CO2 fixation in susceptible weed species. This technical guide provides a comprehensive overview of the chemical structure and key physical properties of this compound, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Structure and Identification

The chemical identity of this compound is defined by its molecular structure, which consists of a 3,4-dichloroaniline group bonded to a propanamide moiety. This structure is fundamental to its herbicidal activity.

Key chemical identifiers for this compound are summarized below:

-

Preferred IUPAC Name: N-(3,4-Dichlorophenyl)propanamide

-

CAS Number: 709-98-8

-

Molecular Formula: C₉H₉Cl₂NO

-

Molecular Weight: 218.08 g/mol

-

SMILES (Simplified Molecular Input Line Entry System): CCC(=O)NC1=CC(=C(C=C1)Cl)Cl

-

InChI (International Chemical Identifier): InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)

-

InChIKey: LFULEKSKNZEWOE-UHFFFAOYSA-N

Physical and Chemical Properties

The physical properties of this compound are critical for its formulation, application, environmental fate, and toxicological assessment. This compound is typically a colorless to brown crystalline solid in its pure form. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Conditions |

| Physical State | White to brown crystalline solid | Standard Temperature and Pressure |

| Melting Point | 91 - 93 °C | - |

| Boiling Point | 369.9 ± 32.0 °C | Predicted |

| Density | 1.25 g/cm³ | - |

| Water Solubility | 130 - 225 mg/L | 20-25 °C |

| Solubility in Organic Solvents | Isopropanol: >200 g/LDichloromethane: >200 g/LToluene: 50-100 g/LHexane: <1 g/L | 20 °C |

| Vapor Pressure | 9.08 x 10⁻⁷ mm Hg | 25 °C |

| Octanol-Water Partition Coefficient (Log P) | 3.07 - 3.1 | - |

| pKa | 13.58 ± 0.70 | Predicted |

| Flash Point | 100 °C | - |

Data sourced from

Experimental Protocols

The determination of the physical properties of chemical substances like this compound follows standardized and internationally recognized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are widely used in regulatory safety testing.

Melting Point Determination (OECD Guideline 102)

The melting point is determined by heating a small, finely powdered sample of the substance. A common laboratory method involves using a capillary tube packed with the sample, which is attached to a thermometer and heated in a controlled liquid bath (e.g., paraffin oil) or a metal block apparatus. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For high-purity substances, this range is typically narrow. Differential Scanning Calorimetry (DSC) is another advanced method that can be used, measuring the heat flow to the sample as a function of temperature.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For organic compounds, this can be determined using methods like simple distillation, where the liquid is heated and the temperature of the vapor is measured as it condenses. A common micro-method involves placing a small amount of the liquid in a fusion tube with an inverted, sealed capillary tube. The setup is heated, and the boiling point is identified as the temperature at which a rapid and continuous stream of bubbles emerges, and upon cooling, the liquid is drawn back into the capillary.

Water Solubility (OECD Guideline 105)

Water solubility is typically determined using the column elution method or the flask-shaking method. In the flask-shaking method, a surplus of the chemical is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then measured after separating the undissolved solid, often by centrifugation and filtration. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) are used for quantification.

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility. For pesticides with low volatility, methods like the gas saturation (or transpiration) method or the Knudsen effusion method are employed. In the Knudsen effusion method, the substance is placed in a cell with a small orifice. Under vacuum and at a constant temperature, the rate of mass loss due to effusion is measured. The vapor pressure can be calculated from this rate using the Knudsen equation. These experimental measurements are crucial as estimated values may vary significantly.

References

Propanil's Mode of Action as a Photosystem II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of propanil as a potent inhibitor of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. Understanding this mode of action is fundamental for research in herbicide development, weed science, and plant physiology.

Introduction to this compound

This compound (3',4'-dichloropropionanilide) is a selective, post-emergence herbicide widely used for the control of broadleaf and grassy weeds, particularly in rice cultivation.[1][2] Its efficacy stems from its ability to rapidly inhibit photosynthesis, leading to oxidative stress and subsequent cell death in susceptible plants.[3][4][5] The selectivity of this compound is attributed to the differential metabolism between crop plants like rice and target weeds. Rice possesses a high level of the enzyme aryl acylamidase, which quickly detoxifies this compound into non-phytotoxic compounds. In contrast, susceptible weeds lack sufficient levels of this enzyme, leading to the accumulation of this compound and the inhibition of photosynthesis.

Core Mechanism: Inhibition of Photosystem II

The primary mode of action of this compound is the inhibition of photosynthetic electron transport at Photosystem II. This compound belongs to the group of herbicides that bind to the D1 protein, a core subunit of the PSII reaction center.

Binding to the D1 Protein

This compound competitively binds to the Q_B binding niche on the D1 protein. This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By binding to this site, this compound physically blocks the docking of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, Q_A, to Q_B. The affinity of this compound for the D1 protein binding site is a key determinant of its inhibitory potency.

Interruption of the Photosynthetic Electron Transport Chain

The binding of this compound to the D1 protein effectively halts the linear electron transport chain at the level of PSII. This blockage prevents the re-oxidation of Q_A⁻, leading to a highly reduced state of the primary electron acceptors in PSII. Consequently, the production of ATP and NADPH, the energy and reducing power essential for carbon fixation in the Calvin cycle, is severely hampered.

The following diagram illustrates the inhibition of the photosynthetic electron transport chain by this compound.

Caption: this compound inhibits electron flow in Photosystem II.

Generation of Reactive Oxygen Species (ROS)

The blockage of electron transport leads to an over-excitation of the PSII reaction center. This excess energy cannot be dissipated through the normal photochemical pathway and is instead transferred to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS molecules are extremely damaging to cellular components.

Quantitative Data on this compound's Inhibitory Action

The inhibitory effect of this compound on PSII can be quantified through various experimental parameters. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values for this compound Inhibition of Photosystem II

| Plant Species | Experimental System | Parameter Measured | IC50 Value | Reference |

| Spinacia oleracea (Spinach) | Isolated Chloroplasts | Photosynthetic Electron Transport | ~10 µM | |

| Spirodela punctata | Whole Plant | Chlorophyll Content | Effective at 5 mg/L | |

| Cyperus difformis (Resistant) | Whole Plant | Biomass Reduction | >100 µM | |

| Cyperus difformis (Susceptible) | Whole Plant | Biomass Reduction | ~14-fold lower than resistant |

Table 2: Effects of this compound on Chlorophyll a Fluorescence Parameters

| Parameter | Description | Effect of this compound | Reference |

| Fv/Fm | Maximum quantum yield of PSII photochemistry | Decrease | |

| ETR | Electron Transport Rate | Decrease | |

| Fo | Minimum fluorescence | Increase | |

| Fm | Maximum fluorescence | Decrease |

Experimental Protocols for Studying this compound's Mode of Action

Several key experimental techniques are employed to investigate the inhibitory effects of this compound on PSII.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive and highly sensitive method to assess the functional state of PSII.

Protocol:

-

Plant Material and Treatment: Grow plants under controlled conditions. Apply this compound at various concentrations as a foliar spray or by incubating leaf discs in a this compound solution.

-

Dark Adaptation: Before measurement, dark-adapt the plant material for a minimum of 30 minutes to ensure that all PSII reaction centers are in an open state.

-

Measurement with a Fluorometer: Use a pulse-amplitude-modulated (PAM) or a plant efficiency analyzer (PEA) fluorometer to measure chlorophyll fluorescence parameters.

-

Measure Fo: Apply a weak measuring light to determine the minimum fluorescence (Fo).

-

Measure Fm: Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

-

Measure Light-Adapted Parameters: Expose the sample to actinic light to measure steady-state fluorescence (Fs), maximum fluorescence in the light-adapted state (Fm'), and calculate the effective quantum yield of PSII [Y(II)].

-

-

Data Analysis: Calculate key parameters such as the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm) and the electron transport rate (ETR). A decrease in Fv/Fm and ETR indicates inhibition of PSII.

The following diagram outlines the workflow for a chlorophyll fluorescence experiment.

Caption: Workflow for assessing PSII inhibition via chlorophyll fluorescence.

Oxygen Evolution Measurement

Measuring the rate of photosynthetic oxygen evolution provides a direct assessment of the water-splitting activity of PSII.

Protocol:

-

Isolation of Chloroplasts/Thylakoids: Isolate intact chloroplasts or thylakoid membranes from fresh plant tissue (e.g., spinach leaves) using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing the isolated chloroplasts/thylakoids and an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone and ferricyanide).

-

Oxygen Electrode: Place the reaction mixture in the chamber of a Clark-type oxygen electrode, ensuring no air bubbles are present.

-

This compound Treatment: Add this compound at desired concentrations to the reaction mixture.

-

Measurement: Illuminate the chamber with a saturating light source and record the change in oxygen concentration over time. The rate of oxygen evolution is a direct measure of PSII activity.

-

Data Analysis: Calculate the rate of oxygen evolution (e.g., in µmol O₂ / mg chlorophyll / hour). A decrease in the rate indicates PSII inhibition.

Thermoluminescence

Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. It provides information about the charge recombination events within PSII.

Protocol:

-

Sample Preparation and Treatment: Use isolated thylakoids or leaf discs. Treat the samples with this compound.

-

Illumination at Low Temperature: Excite the samples with saturating flashes of light at a low temperature (e.g., 5°C) to induce charge separation and trap electrons in specific states.

-

Heating and Detection: Rapidly cool the sample and then heat it at a constant rate in the dark. A photomultiplier tube detects the emitted light (glow curve) as a function of temperature.

-

Data Analysis: The resulting thermoluminescence glow curve exhibits several bands. The B-band, which arises from the recombination of the S₂/S₃ states with Q_B⁻, is affected by PSII inhibitors. In the presence of this compound, which blocks electron transfer to Q_B, the B-band is suppressed, and a Q-band, resulting from the recombination of S₂ with Q_A⁻, may appear at a lower temperature.

Downstream Signaling and Cellular Damage

The inhibition of PSII and the subsequent production of ROS trigger a cascade of downstream events leading to cellular damage and ultimately, plant death.

The following diagram illustrates the signaling pathway initiated by this compound-induced PSII inhibition.

Caption: this compound's inhibition of PSII leads to ROS and cell death.

The accumulation of ROS initiates a cascade of destructive processes:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity, causing leakage of cellular contents.

-

Protein Oxidation: ROS can directly damage proteins, including enzymes and structural components, leading to their inactivation and degradation.

-

DNA Damage: ROS can cause breaks and mutations in DNA, impairing cellular replication and function.

-

Pigment Bleaching: The oxidative stress leads to the degradation of chlorophyll and carotenoid pigments, resulting in the characteristic chlorosis (yellowing) and eventual necrosis (browning) of leaf tissue.

Ultimately, the widespread cellular damage triggers programmed cell death pathways, leading to the rapid demise of the susceptible plant.

Conclusion

This compound's mode of action as a Photosystem II inhibitor is a well-defined process involving competitive binding to the D1 protein, blockage of electron transport, and the generation of cytotoxic reactive oxygen species. This detailed understanding, supported by quantitative data and robust experimental protocols, is crucial for the continued development of effective and selective herbicides, as well as for fundamental research into plant photosynthetic processes and stress responses. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

- 1. uppersouthplatte.org [uppersouthplatte.org]

- 2. Metabolically based resistance to the herbicide this compound in Echinochloa species | Weed Science | Cambridge Core [cambridge.org]

- 3. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

Propanil Tolerance in Rice: A Deep Dive into Aryl Acylamidase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The herbicide propanil has been a cornerstone of post-emergence weed control in rice cultivation for decades. Its selectivity, allowing for the control of a broad spectrum of weeds without harming the rice crop, is attributed to the rapid detoxification of the herbicide within the rice plant. This detoxification is primarily mediated by the enzyme aryl acylamidase (AAA), which hydrolyzes this compound into the non-phytotoxic metabolites 3,4-dichloroaniline (DCA) and propionic acid.[1] This technical guide provides a comprehensive overview of the current understanding of aryl acylamidase activity in this compound-tolerant rice, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Data Presentation: Quantitative Analysis of Aryl Acylamidase in Rice

The tolerance of rice to this compound is directly linked to the high levels and efficiency of aryl acylamidase.[1] Quantitative data on the biochemical properties of this enzyme are crucial for understanding its function and for potential applications in crop improvement and herbicide development.

| Parameter | Value | Rice Cultivar/Type | Reference |

| Michaelis Constant (Km) for this compound | 2.5 x 10-5 M | Red Rice (Oryza sativa L.) | [2] |

| 0.36 mM | Rice (Oryza sativa) | [3] | |

| Optimal pH | 8.2 | Red Rice (Oryza sativa L.) | [2] |

| 7.5 | Rice (Oryza sativa) | ||

| Optimal Temperature | 50°C | Red Rice (Oryza sativa L.) | |

| Subcellular Localization | Mitochondrial Outer Membrane | Rice (Oryza sativa L. var. Starbonnet) | |

| Relative Molecular Mass | 179,000 | Rice (Oryza sativa) |

Note: The variability in reported Km and optimal pH values may be attributed to differences in experimental conditions, rice varieties, and purification levels of the enzyme.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of aryl acylamidase activity. The following sections outline key experimental protocols.

Protein Extraction from Rice Leaves

This protocol describes a common method for extracting total soluble protein from rice leaves, suitable for subsequent enzyme assays.

Materials:

-

Fresh or frozen rice leaves

-

Liquid nitrogen

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10% (v/v) glycerol, 1 mM EDTA, 1 mM DTT, and 1% (w/v) PVPP.

-

Mortar and pestle

-

Centrifuge

-

Bradford reagent for protein quantification

Procedure:

-

Harvest fresh rice leaves and immediately freeze them in liquid nitrogen to prevent protein degradation.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

-

Add the powdered leaf tissue to the extraction buffer at a ratio of approximately 1:4 (w/v).

-

Homogenize the mixture thoroughly.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble proteins.

-

Determine the protein concentration of the extract using the Bradford assay, with bovine serum albumin (BSA) as a standard.

-

Store the protein extract at -80°C for future use.

Aryl Acylamidase Activity Assay (Spectrophotometric Method)

This assay measures the rate of this compound hydrolysis by monitoring the formation of 3,4-dichloroaniline (DCA).

Materials:

-

Protein extract from rice leaves

-

Assay Buffer: 100 mM Tris-HCl (pH 8.2)

-

This compound solution (substrate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the protein extract.

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the this compound solution to the reaction mixture.

-

Monitor the increase in absorbance at a specific wavelength corresponding to the formation of DCA. The exact wavelength should be determined based on the spectral properties of DCA under the assay conditions.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity is typically expressed as µmol of product formed per minute per milligram of protein (specific activity).

Purification of Aryl Acylamidase

A multi-step purification process is required to isolate aryl acylamidase for detailed characterization.

Procedure:

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude protein extract to precipitate proteins based on their solubility. Collect the protein fraction that precipitates at a specific ammonium sulfate saturation range known to enrich for aryl acylamidase.

-

Dialysis: Remove the excess ammonium sulfate from the protein precipitate by dialysis against a suitable buffer.

-

Gel Filtration Chromatography: Separate proteins based on their size using a gel filtration column. Collect the fractions containing aryl acylamidase activity.

-

Ion-Exchange Chromatography: Further purify the enzyme based on its net charge using an ion-exchange column. Elute the bound proteins with a salt gradient and collect the active fractions.

-

Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE. A single band on the gel indicates a highly purified enzyme.

Mandatory Visualizations

This compound Detoxification Pathway

The following diagram illustrates the enzymatic breakdown of this compound in tolerant rice plants.

Caption: Enzymatic detoxification of this compound by aryl acylamidase in rice.

Experimental Workflow for Aryl Acylamidase Analysis

This diagram outlines the key steps involved in the analysis of aryl acylamidase from rice leaves.

Caption: Workflow for the extraction and analysis of aryl acylamidase.

Hypothesized Regulatory Logic

While the direct transcriptional regulation of aryl acylamidase by this compound in rice is not yet fully elucidated, a plausible logical relationship can be hypothesized based on general plant stress responses. Herbicide application can be perceived as a xenobiotic stress, which may trigger signaling cascades leading to the activation of detoxification pathways.

Caption: Hypothesized signaling cascade for aryl acylamidase induction.

Conclusion

The activity of aryl acylamidase is a critical determinant of this compound tolerance in rice. This guide has summarized key quantitative data and provided detailed experimental protocols to facilitate further research in this area. While the direct detoxification pathway is well-established, future investigations should focus on elucidating the precise regulatory mechanisms that govern the expression and activity of aryl acylamidase in response to this compound and other xenobiotics. A deeper understanding of these processes holds significant potential for the development of more effective and selective herbicides, as well as for the engineering of enhanced herbicide tolerance in rice and other crops.

References

Propanil to 3,4-Dichloroaniline: A Comprehensive Degradation Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice and other crops.[1][2] Its widespread application, however, raises environmental and health concerns due to its degradation into the more persistent and toxic metabolite, 3,4-dichloroaniline (3,4-DCA).[1][3][4] Understanding the degradation pathway of this compound to 3,4-DCA is crucial for assessing its environmental fate, developing bioremediation strategies, and ensuring human safety. This technical guide provides an in-depth analysis of the core degradation pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The primary mechanism for the conversion of this compound to 3,4-DCA is enzymatic hydrolysis, a reaction catalyzed by the enzyme aryl acylamidase (also known as aryl-acylamine amidohydrolase, EC 3.5.1.13). This process is prevalent in various microorganisms and plants, forming the basis of this compound's selective herbicidal activity in tolerant crops like rice.

Core Degradation Pathway: Enzymatic Hydrolysis

The central step in the degradation of this compound is the cleavage of the amide bond, yielding 3,4-dichloroaniline and propionic acid. This reaction is efficiently catalyzed by the enzyme aryl acylamidase.

Reaction:

This compound + H₂O --(Aryl Acylamidase)--> 3,4-Dichloroaniline + Propionic Acid

Propionic acid, a readily biodegradable molecule, is typically further metabolized by microorganisms into carbon dioxide. The focus of environmental and toxicological concern is the formation of 3,4-DCA, which can persist in the environment and undergo further transformations to form more complex and potentially harmful compounds like tetrachloroazobenzene.

Key Enzyme: Aryl Acylamidase

Aryl acylamidase is the pivotal enzyme responsible for the hydrolysis of this compound. It is found in a wide range of organisms, including bacteria, fungi, and plants. The high levels of this enzyme in rice plants confer their tolerance to this compound, as they can rapidly detoxify the herbicide. In contrast, many weed species have significantly lower levels of aryl acylamidase, leading to the accumulation of phytotoxic levels of this compound.

Biochemical studies have characterized aryl acylamidases from various sources. For instance, the enzyme from Echinochloa colona has a pH optimum of 7.5. Michaelis constants (Km) for this compound have been determined for the enzyme from different organisms, with the rice amidase showing a higher affinity (lower Km) for this compound compared to the enzyme from the weed Echinochloa colona.

Quantitative Data on this compound Degradation

The rate of this compound degradation to 3,4-DCA is influenced by various environmental factors, including microbial activity, temperature, and pH. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) in Soil | < 5 days | General | |

| 1 to 3 days | Field conditions | ||

| 0.17 to 1.77 days | Upper soil layer | ||

| Half-life (t½) in Water | 2 days | Aerobic conditions | |

| 2 to 3 days | Anaerobic conditions | ||

| 12.2 to 18.2 hours | Real conditions in rice harvests | ||

| 1.1 days | Irrigation water, laboratory conditions | ||

| 1.2 to 3.83 days | Rice crop fields | ||

| Enzyme Kinetics (Aryl Acylamidase) | |||

| pH Optimum | 7.5 | Echinochloa colona | |

| Km (this compound) | 0.36 mM | Rice (Oryza sativa) | |

| 1.1 mM | Echinochloa colona | ||

| Microbial Degradation Rates | |||

| Complete Removal | Up to 24.9 mg L⁻¹ h⁻¹ | Biofilm reactor with microbial consortium | |

| >90% Transformation | Within 10 days | Mixed anaerobic bacterial culture | |

| 100% Elimination | 28 days | Enterobacter cloacae | |

| 84% Degradation | 8 hours | Recombinant enzyme AmiH52 |

Experimental Protocols

Accurate quantification of this compound and 3,4-DCA is essential for studying the degradation pathway. The following are detailed methodologies for key experiments.

Analysis of this compound and 3,4-DCA by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of this compound and its metabolite 3,4-DCA in various matrices.

a. Sample Preparation (Water Samples)

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the water sample (e.g., 100 mL) through the cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analytes with a suitable organic solvent such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

b. HPLC-UV Conditions

-

Column: C18 reversed-phase column (e.g., Phenomenex Luna® 3 µm C18(2) 100 Å, 100 x 2.0mm).

-

Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in methanol (B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection: Wavelength set according to the absorbance maxima of this compound and 3,4-DCA (e.g., 254 nm).

-

Quantification: Based on the peak areas of the analytes compared to a standard curve of known concentrations.

c. Retention Times

-

Under specific chromatographic conditions, typical retention times are approximately 8.8 minutes for 3,4-DCA and 14.4 minutes for this compound.

Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly specific and sensitive method for the confirmation and quantification of this compound and 3,4-DCA.

a. Sample Preparation

-

Similar to HPLC, sample extraction and concentration are typically performed using SPE or liquid-liquid extraction.

-

For GC analysis, derivatization of 3,4-DCA with an agent like heptafluorobutyric anhydride (HFBA) may be necessary to improve its chromatographic properties.

b. GC-MS Conditions

-

Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature ramp to ensure good separation of the analytes.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Detection: Monitoring of characteristic ions for this compound and 3,4-DCA. For example, for 3,4-DCA, a characteristic ion is m/z 161.

c. Retention Times

-

Under specific GC conditions, typical retention times are approximately 14.2 minutes for 3,4-DCA and 19.6 minutes for this compound.

Microbial Degradation Assay

This protocol outlines a general procedure to assess the ability of microorganisms to degrade this compound.

a. Culture Preparation

-

Isolate and culture the desired microorganism(s) in a suitable growth medium (e.g., Luria-Bertani broth for bacteria, Sabouraud dextrose broth for fungi).

-

Harvest the cells by centrifugation and wash them with a sterile buffer to remove residual medium.

-

Resuspend the cells in a minimal salts medium (MSM) that does not support growth without an additional carbon source.

b. Degradation Experiment

-

In sterile flasks, add a defined volume of MSM.

-

Spike the medium with a known concentration of this compound (e.g., 50 mg/L).

-

Inoculate the flasks with the prepared microbial suspension.

-

Include control flasks:

-

A sterile control (MSM with this compound, no microorganisms) to assess abiotic degradation.

-

A biotic control (MSM with microorganisms, no this compound) to monitor the viability of the culture.

-

-

Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm on a rotary shaker).

-

Collect samples at regular time intervals (e.g., 0, 24, 48, 72 hours).

-

Extract the samples and analyze the concentrations of this compound and 3,4-DCA using HPLC or GC-MS as described above.

Visualizations

This compound Degradation Pathway

Caption: Enzymatic hydrolysis of this compound to 3,4-dichloroaniline.

Experimental Workflow for this compound and 3,4-DCA Analysis

Caption: Workflow for the analysis of this compound and 3,4-DCA.

Conclusion

The degradation of this compound to 3,4-dichloroaniline is a critical transformation with significant environmental implications. The primary pathway involves enzymatic hydrolysis catalyzed by aryl acylamidase, an enzyme present in various microorganisms and plants. The efficiency of this degradation is influenced by environmental conditions and the specific microbial populations present. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to study this pathway, assess environmental contamination, and develop effective bioremediation strategies. Further research into the kinetics of aryl acylamidases from different sources and the factors influencing their activity will continue to enhance our understanding and management of this compound and its degradation products.

References

Propanil's Journey in the Environment: A Technical Guide to its Fate and Mobility in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide, primarily in rice cultivation, to control broadleaf and grassy weeds.[1] Its efficacy is attributed to the inhibition of photosystem II, disrupting the electron transport chain in target plants.[1] However, the application of this compound raises environmental concerns regarding its persistence, mobility, and the potential impact of its degradation products on soil and water ecosystems. This technical guide provides an in-depth analysis of the environmental fate and mobility of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its degradation pathways and analytical workflows.

Environmental Fate of this compound

This compound is characterized by its relatively low persistence in the environment, undergoing rapid transformation under most natural conditions.[2][3] The primary routes of dissipation are microbial degradation and photolysis.[1] Volatilization is not considered a major dissipation pathway from moist soil or water surfaces.

Degradation in Soil

In soil, this compound is primarily biodegraded by microorganisms. The degradation is faster under aerobic conditions, with reported half-lives of less than 5 days. Under anaerobic conditions, such as in flooded rice paddies, degradation is slower, and the compound can persist for longer periods. The primary metabolite of this compound in soil is 3,4-dichloroaniline (3,4-DCA), which is more persistent and toxic than the parent compound. 3,4-DCA can further bind to soil organic matter and be transformed into other metabolites, such as 3,3',4,4'-tetrachloroazoxybenzene and isomeric forms of tetrachloroazobenzene.

Degradation in Water

In the aquatic environment, this compound degradation is influenced by both microbial activity and photolysis. The half-life in water can be as short as a few hours to several days, depending on conditions such as sunlight intensity, water chemistry, and microbial populations. Photolysis, the breakdown of the molecule by sunlight, is a major degradation pathway in water. This compound and its primary metabolite, 3,4-DCA, are rapidly degraded by sunlight into phenolic compounds, which can then polymerize. Hydrolysis of this compound is generally slow in acidic and neutral conditions but can be more significant in alkaline media, yielding 3,4-DCA and propionic acid.

Mobility of this compound

Mobility in Soil

This compound exhibits moderate mobility in soil. It has a weak to moderate affinity for soil particles, meaning it does not bind tightly to the soil and has the potential to move with soil water. However, its rapid degradation in soil significantly reduces the risk of leaching into groundwater. The co-application of other herbicides, such as 2,4-D, can influence the sorption of this compound to soil particles by competing for binding sites, potentially increasing its mobility.

Mobility in Water

Due to its solubility in water, this compound can be transported in surface runoff from treated fields into adjacent water bodies. While it is not considered highly persistent in water, its presence, along with its more persistent degradation product 3,4-DCA, can pose a risk to aquatic organisms. 3,4-DCA has been detected in both groundwater and surface waters.

Quantitative Data on Environmental Fate and Mobility

The following tables summarize key quantitative data related to the environmental fate and mobility of this compound.

Table 1: Half-life of this compound in Soil

| Soil Condition | Half-life (days) | Reference(s) |

| Aerobic | < 5 | |

| Field | 1 - 3 | |

| Aerobic | Several hours to several days | |

| Anaerobic (flooded) | Persistent (detected up to 132 days) | |

| Sandy Loam (photolysis on surface) | 18 | |

| Clay Loam (photolysis on surface) | 20 | |

| Sandy Clay Loam (photolysis on surface) | 21 |

Table 2: Half-life of this compound in Water

| Water Condition | Half-life | Reference(s) |

| Aerobic | 2 days | |

| Anaerobic | 2 - 3 days | |

| Water-sediment systems | 12 hours to a few days | |

| Groundwater (photolysis) | 40 days | |

| Distilled Water (photolysis) | 44 days | |

| Paddy Field Water (real conditions) | 12.2 - 18.2 hours |

Table 3: Soil Sorption and Mobility of this compound

| Parameter | Value | Interpretation | Reference(s) |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 141 - 800 mL/g | Moderate to low mobility |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's environmental fate. Below are outlines of key experimental protocols.

Protocol 1: Determination of this compound Degradation in Soil (Aerobic)

This protocol is based on the principles outlined in OECD Guideline 307.

1. Soil Selection and Preparation:

-

Select at least three different soil types with varying textures, organic carbon content, and pH.

-

Sieve the fresh soil to <2 mm and determine its physicochemical properties (texture, pH, organic carbon, cation exchange capacity).

-

Adjust the soil moisture to 40-60% of its maximum water holding capacity.

2. Test Substance Application:

-

Prepare a stock solution of this compound (radiolabeled or non-labeled) in a suitable solvent.

-

Apply the this compound solution to the soil samples to achieve the desired concentration (e.g., corresponding to the recommended field application rate).

-

Thoroughly mix the treated soil to ensure uniform distribution.

3. Incubation:

-

Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for aeration and trapping of volatile compounds and CO2.

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

Include control samples (sterile soil) to differentiate between biotic and abiotic degradation.

4. Sampling and Analysis:

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile, methanol).

-

Analyze the extracts using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

-

Quantify the amount of evolved CO2 to assess mineralization.

5. Data Analysis:

-

Plot the concentration of this compound over time.

-

Calculate the degradation rate constant and the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

Protocol 2: Determination of this compound Adsorption/Desorption in Soil (Batch Equilibrium Method)

This protocol is based on the principles outlined in OECD Guideline 106 and EPA OPPTS 835.1230.

1. Soil and Solution Preparation:

-

Use the same characterized soils as in the degradation study.

-

Prepare a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength.

-

Prepare a series of this compound solutions of known concentrations in the background electrolyte solution.

2. Adsorption Experiment:

-

Place a known mass of soil into centrifuge tubes.

-

Add a known volume of the this compound solution to each tube.

-

Include control samples without soil to check for adsorption to the vessel walls.

-

Shake the tubes at a constant temperature for a predetermined equilibrium time (e.g., 24 hours).

-

Centrifuge the tubes to separate the soil from the solution.

-

Analyze the this compound concentration in the supernatant.

3. Desorption Experiment:

-

After the adsorption step, decant a known volume of the supernatant.

-

Add an equal volume of fresh background electrolyte solution to the soil pellet.

-

Resuspend the soil and shake for the same equilibrium time.

-

Centrifuge and analyze the this compound concentration in the supernatant.

-

Repeat for several desorption steps.

4. Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil by subtracting the equilibrium concentration from the initial concentration.

-

Determine the soil-water distribution coefficient (Kd) for each concentration.

-

Normalize Kd to the soil organic carbon content to obtain the organic carbon-water partitioning coefficient (Koc).

-

Fit the adsorption data to Freundlich or Langmuir isotherms to describe the adsorption behavior.

Protocol 3: Analytical Method for this compound and 3,4-DCA in Water using HPLC-UV

This is a representative protocol based on common laboratory practices.

1. Sample Preparation:

-

Collect water samples and filter them through a 0.45 µm filter to remove suspended particles.

-

For trace-level analysis, perform a solid-phase extraction (SPE) step to concentrate the analytes. Condition a C18 SPE cartridge with methanol and water, pass the water sample through the cartridge, and elute this compound and 3,4-DCA with a suitable solvent like acetonitrile or ethyl acetate.

2. HPLC System and Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), delivered isocratically.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 250 nm.

3. Calibration and Quantification:

-

Prepare a series of standard solutions of this compound and 3,4-DCA of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and quantify the concentrations of this compound and 3,4-DCA by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the environmental fate of this compound.

Conclusion

The environmental fate of this compound is characterized by rapid degradation in both soil and water, primarily through microbial and photolytic pathways. Its mobility in soil is moderate, and the potential for groundwater contamination by the parent compound is low due to its short persistence. However, the formation of the more persistent and toxic metabolite, 3,4-dichloroaniline, is a key consideration in the overall environmental risk assessment of this compound. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct robust studies on the environmental behavior of this compound and similar compounds. A thorough understanding of these processes is essential for developing sustainable agricultural practices and protecting environmental quality.

References

Propanil: A Technical Guide to its History, Development, and Selective Herbicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanil (N-(3,4-dichlorophenyl)propanamide) is a selective, post-emergence herbicide that has been a cornerstone of weed management in rice cultivation for decades. First introduced in the early 1960s, its efficacy is rooted in the potent inhibition of photosystem II (PSII), a critical component of the photosynthetic electron transport chain. This guide provides a comprehensive overview of the history, chemical synthesis, mechanism of action, and environmental fate of this compound. It details the biochemical basis for its selectivity in rice, which relies on rapid metabolic detoxification by the enzyme aryl acylamidase. Key experimental protocols for evaluating its efficacy, mechanism, and environmental persistence are outlined, and quantitative data are summarized for reference.

History and Development

This compound, an acylanilide herbicide, was first synthesized in 1957 by the Rohm and Haas company.[1] Following its discovery, extensive testing revealed its high efficacy against a broad spectrum of grass and broadleaf weeds. It was commercially introduced in the United States in 1962, primarily for weed control in rice crops.[1] Its introduction revolutionized rice farming by providing a highly effective post-emergence tool to manage problematic weeds like barnyardgrass (Echinochloa spp.), significantly boosting crop yields.[2] Today, this compound remains one of the most widely used herbicides in rice production globally.[3]

Chemical Properties and Synthesis